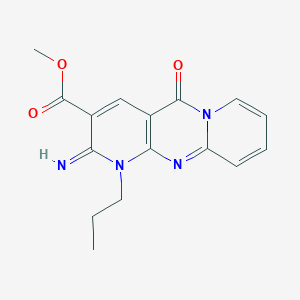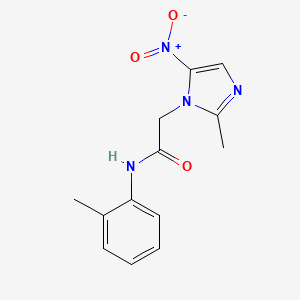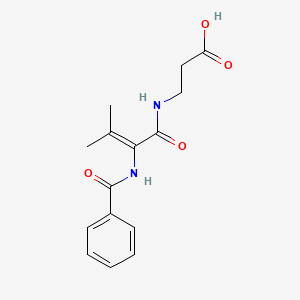![molecular formula C24H25N3 B11608646 N-(2,4-dimethylphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine](/img/structure/B11608646.png)
N-(2,4-dimethylphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound’s structure includes a quinoline moiety, which is a heterocyclic aromatic organic compound, and an ethanediamine linkage, making it a potential candidate for various pharmacological applications.
Méthodes De Préparation
The synthesis of N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE typically involves several steps:
Quinoline Synthesis: The quinoline moiety can be synthesized using the Meldrum’s acid quinoline synthesis method, which involves the reaction of Meldrum’s acid with appropriate aniline derivatives.
Chlorination: The synthesized quinoline is then chlorinated using phosphorus oxychloride (POCl3) to introduce chlorine atoms at specific positions.
Substitution Reaction: The chlorinated quinoline undergoes a substitution reaction with ethanediamine to form the desired compound.
Analyse Des Réactions Chimiques
N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE can undergo various chemical reactions:
Applications De Recherche Scientifique
N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown promising anti-inflammatory and antimicrobial activities.
Antimicrobial Agents: The compound exhibits antimicrobial activity against various pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Cancer Research: Quinoline derivatives, including this compound, have been studied for their anticancer properties.
Mécanisme D'action
The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines (TNF-α and IL-6) by interfering with the signaling pathways involved in inflammation.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of pathogenic bacteria and fungi, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
N1-(2,4-DIMETHYLPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE can be compared with other quinoline derivatives:
N1-(quinolin-2-yl)ethane-1,2-diamine: This compound has similar structural features but lacks the 2,4-dimethylphenyl group, which may affect its biological activity.
N,N-DIMETHYL-N’-(2-NAPHTHALEN-2-YL-QUINOLIN-4-YL)-ETHANE-1,2-DIAMINE: This compound has a naphthalene group instead of the 2,4-dimethylphenyl group, which may result in different pharmacological properties.
Propriétés
Formule moléculaire |
C24H25N3 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H25N3/c1-16-8-11-22(17(2)14-16)25-12-13-26-23-15-18(3)27-24-20-7-5-4-6-19(20)9-10-21(23)24/h4-11,14-15,25H,12-13H2,1-3H3,(H,26,27) |
Clé InChI |
GLBAZZLQWDBECH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCCNC2=C3C=CC4=CC=CC=C4C3=NC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methylphenyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11608565.png)

![Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11608591.png)
![3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11608597.png)
![(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11608601.png)
![3-({[(2-Hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B11608604.png)
![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrol-2-ium](/img/structure/B11608606.png)

![{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11608616.png)
![Methyl 2-amino-1',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11608620.png)
![2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11608624.png)
![N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11608634.png)
![Diethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11608642.png)
